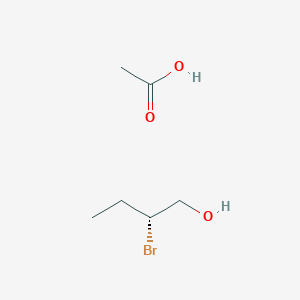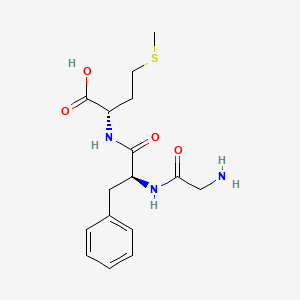![molecular formula C8H10N4O3 B14458438 [(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol CAS No. 73779-17-6](/img/structure/B14458438.png)
[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol is a chemical compound known for its unique structure and properties It is characterized by the presence of a triazene group, a nitrophenyl group, and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol typically involves the reaction of 4-nitroaniline with methyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The triazene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe for biological assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which [(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The nitrophenyl group may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol can be compared with other triazene and nitrophenyl compounds:
This compound: Unique due to the combination of triazene and nitrophenyl groups.
[(2E)-1-Methyl-3-(4-aminophenyl)triaz-2-en-1-yl]methanol: Similar structure but with an amino group instead of a nitro group.
[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethanol: Similar but with an ethanol moiety instead of methanol.
Properties
CAS No. |
73779-17-6 |
|---|---|
Molecular Formula |
C8H10N4O3 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
[methyl-[(4-nitrophenyl)diazenyl]amino]methanol |
InChI |
InChI=1S/C8H10N4O3/c1-11(6-13)10-9-7-2-4-8(5-3-7)12(14)15/h2-5,13H,6H2,1H3 |
InChI Key |
FDXZFXMBEGPXIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CO)N=NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




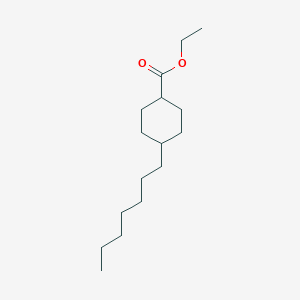
![4-Bromo-4h-cyclopenta[def]phenanthrene](/img/structure/B14458374.png)
![N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide](/img/structure/B14458375.png)
![2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B14458378.png)
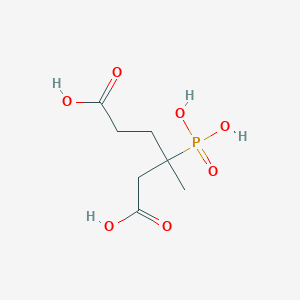
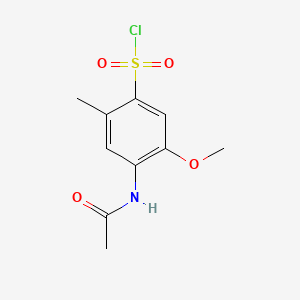
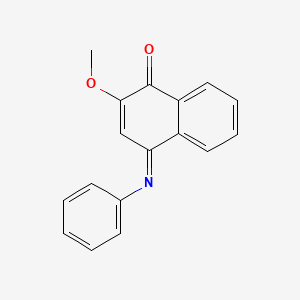
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-(phenylmethyl)-](/img/structure/B14458400.png)
